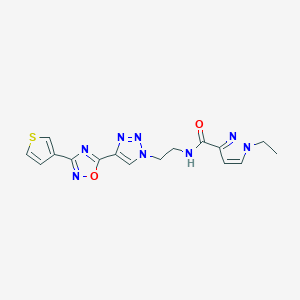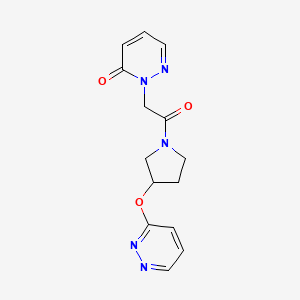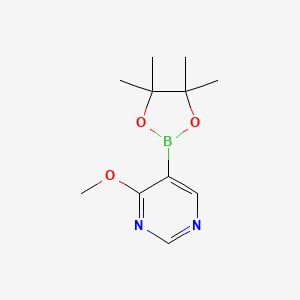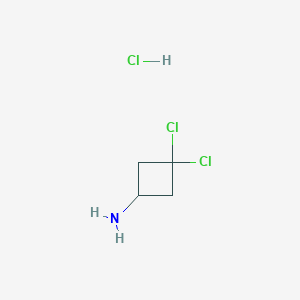
1-benzhydryl-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzhydryl-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea, also known as BMTU, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BMTU belongs to the class of urea derivatives and has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
Anticancer Activity
A study by Nammalwar et al. (2010) outlined the synthesis of a major metabolite of a compound with strong anticancer activity in several assays and cell lines, suggesting potential clinical trials for kidney cancer treatment. The heterocycle's lack of significant toxicity in animal studies points to the metabolite as the active agent, highlighting the therapeutic research applications of such compounds (Nammalwar et al., 2010).
Antibacterial Compounds
Mulwad and Shirodkar (2002) discussed the synthesis of antibacterial compounds from 4-hydroxycoumarins, showcasing the utility of complex urea derivatives in developing new antibacterial agents. This work represents an essential step in the exploration of new therapeutic agents based on urea derivatives (Mulwad & Shirodkar, 2002).
Synthesis of 1,3-Benzoxathiol-2-one Derivatives
Konovalova et al. (2020) synthesized 1,3-Benzoxathiol-2-one derivatives from N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas, revealing the chemical versatility of urea derivatives in synthesizing novel organic compounds with potential applications in material science and pharmacology (Konovalova et al., 2020).
Lossen Rearrangement for Urea Synthesis
Thalluri et al. (2014) demonstrated the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for synthesizing ureas from carboxylic acids, highlighting an efficient method for urea synthesis that could be applied in various fields including polymer chemistry and drug development (Thalluri et al., 2014).
Antioxidant Activity of Coumarin Derivatives
Abd-Almonuim et al. (2020) focused on the preparation, characterization, and antioxidant determination of a coumarin substituted heterocyclic compound, indicating the potential of urea derivatives in the development of antioxidant agents. This study underscores the role of such compounds in medicinal chemistry and nutraceutical research (Abd-Almonuim et al., 2020).
Propriétés
IUPAC Name |
1-benzhydryl-3-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c25-13-14-27-22(11-15-28-16-12-22)17-23-21(26)24-20(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,20,25H,11-17H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZMNRCESUHDCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diphenylmethyl)-3-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[cyano(2,4-difluorophenyl)methyl]-4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2571350.png)
![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butyramide](/img/structure/B2571351.png)

![2-[Azetidin-3-yl(methyl)amino]acetic acid;dihydrochloride](/img/structure/B2571353.png)


![{2-Cyano-2-[(3-methylfuran-2-yl)methylidene]acetyl}urea](/img/structure/B2571362.png)

